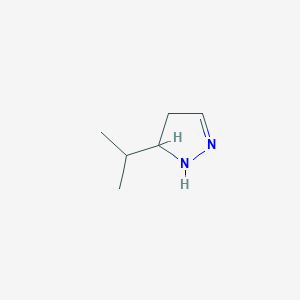
3-acetyl-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-N-methylbenzamide, also known as Acetaminophen, is an organic compound that is widely used as a pain reliever and fever reducer. It is a derivative of the aromatic amide class of compounds and is commonly found in over-the-counter medications. Acetaminophen has been used for many years in the treatment of mild to moderate pain, fever, and inflammation. It is also used in the treatment of certain types of headaches, muscle pain, and arthritis. Acetaminophen is one of the most commonly used drugs in the world and is generally considered to be safe and effective when taken as directed.
Mecanismo De Acción
3-acetyl-N-methylbenzamiden works by inhibiting the production of prostaglandins, which are hormones that are involved in the regulation of pain and inflammation. By blocking the production of these hormones, acetaminophen is able to reduce pain and inflammation. Additionally, acetaminophen has been found to have an effect on the central nervous system, which is thought to be responsible for its ability to reduce fever.
Biochemical and Physiological Effects
3-acetyl-N-methylbenzamiden has been found to have a variety of biochemical and physiological effects. It has been found to reduce pain and inflammation, as well as reduce fever. Additionally, it has been found to have an effect on the central nervous system, which is thought to be responsible for its ability to reduce fever. 3-acetyl-N-methylbenzamiden has also been found to have an effect on the liver, and can cause liver damage if taken in large doses or for prolonged periods of time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of acetaminophen in laboratory experiments has several advantages. It is relatively inexpensive, easy to obtain, and has a wide range of applications. Additionally, it is generally considered to be safe and effective when taken as directed. However, there are some limitations to its use in laboratory experiments. 3-acetyl-N-methylbenzamiden can be toxic in large doses and can cause liver damage if taken for prolonged periods of time. Additionally, it can interact with certain medications, so it is important to check with a doctor before using it in laboratory experiments.
Direcciones Futuras
The potential future applications of acetaminophen are vast. Research is ongoing in the areas of cancer treatment, neurological disorders, and pain management. Additionally, further research is needed to better understand the biochemical and physiological effects of acetaminophen and to develop new and improved methods of synthesis. Additionally, further research is needed to explore the potential of acetaminophen as an anti-inflammatory agent. Finally, further research is needed to explore the potential of acetaminophen as an analgesic agent.
Métodos De Síntesis
3-acetyl-N-methylbenzamiden is synthesized through a process known as acetylation. This process involves the reaction of an amine (such as aniline) with acetic anhydride in the presence of a catalyst. The reaction results in the formation of a new compound, 3-acetyl-N-methylbenzamide, which is then isolated and purified. The process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-acetyl-N-methylbenzamiden has been studied extensively in the scientific community and has been found to have a variety of applications. It has been used in the treatment of pain, inflammation, and fever, and has also been studied for its potential use in the treatment of certain types of cancer. Additionally, acetaminophen has been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
Propiedades
IUPAC Name |
3-acetyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(12)8-4-3-5-9(6-8)10(13)11-2/h3-6H,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKABRRQGGVSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl bicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6614836.png)

![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)


![tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate](/img/structure/B6614883.png)
